DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE
Overview
Description
DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C19H16N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves a multi-step process. One common method includes the reaction of dimethyl 5-aminoisophthalate with 3-(2-nitrophenyl)-2-propenoic acid under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the aromatic ring or the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the aromatic ring .
Scientific Research Applications
DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-{[(3-(2-NITROPHENYL)-2-PROPENYLIDENE)AMINO]ISOPHTHALATE: Similar structure but different configuration.
DIMETHYL 5-{[(4-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE: Contains a sulfonyl group instead of a propenoyl group.
Uniqueness
DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 5-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c1-27-18(23)13-9-14(19(24)28-2)11-15(10-13)20-17(22)8-7-12-5-3-4-6-16(12)21(25)26/h3-11H,1-2H3,(H,20,22)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLCRWHFTGDDQX-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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